molecular formula C6H2ClIN2 B1463624 2-Chloro-4-iodonicotinonitrile CAS No. 1171919-75-7

2-Chloro-4-iodonicotinonitrile

Cat. No. B1463624
CAS RN: 1171919-75-7
M. Wt: 264.45 g/mol
InChI Key: BQFOSZGLMPGGLY-UHFFFAOYSA-N
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Description

2-Chloro-4-iodonicotinonitrile is an organic compound with the molecular formula C6H2ClIN2 and a molecular weight of 264.45 . It is used as a biochemical for proteomics research .


Physical And Chemical Properties Analysis

2-Chloro-4-iodonicotinonitrile has a molecular weight of 264.45 . The predicted density is 2.13±0.1 g/cm3 . The melting point is 142-147°C, and the predicted boiling point is 349.2±42.0 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-4-iodonicotinonitrile is utilized in the synthesis of diverse heterocyclic frameworks, including pyrazolo[3,4-b]pyridines, which are of significant interest due to their pharmacological properties. For example, the compound has been used in a step involving palladium-mediated coupling reactions, leading to the creation of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Advanced Materials

In the development of advanced materials, specifically in the realm of semiconducting iodosalts, 2-Chloro-4-iodonicotinonitrile-related chemistry enables the creation of air-stable molecular semiconductors for solar cell applications. The stability and efficiency of these materials in converting solar energy highlight the potential of 2-Chloro-4-iodonicotinonitrile derivatives in renewable energy technologies (Lee et al., 2014).

Future Directions

The future directions of research involving 2-Chloro-4-iodonicotinonitrile are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but the specifics would depend on the research questions being investigated.

properties

IUPAC Name

2-chloro-4-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFOSZGLMPGGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674045
Record name 2-Chloro-4-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodonicotinonitrile

CAS RN

1171919-75-7
Record name 2-Chloro-4-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1171919-75-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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